![molecular formula C11H18N2O3 B1381239 叔丁基3-氧代-2,6-二氮杂双环[3.2.1]辛烷-6-羧酸酯 CAS No. 1803571-82-5](/img/structure/B1381239.png)
叔丁基3-氧代-2,6-二氮杂双环[3.2.1]辛烷-6-羧酸酯
描述
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a heterocyclic compound with the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes nitrogen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
科学研究应用
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
生化分析
Biochemical Properties
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted pyrrolo[2,3-b]pyridines, which are known to suppress toxic endoplasmic reticulum stress . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress toxic endoplasmic reticulum stress, which can have downstream effects on cell survival and function . This compound can modulate the expression of genes involved in stress responses, thereby altering cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing toxic endoplasmic reticulum stress. At higher doses, toxic or adverse effects may be observed
Metabolic Pathways
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical properties and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent . The reaction conditions often include room temperature and a sealed environment to prevent contamination and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
- tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of an oxo group at the 3-position. This structural difference can significantly impact its chemical reactivity and biological activity .
属性
IUPAC Name |
tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFHEQOJHWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



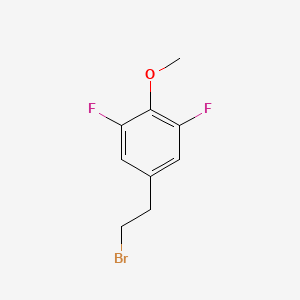
![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
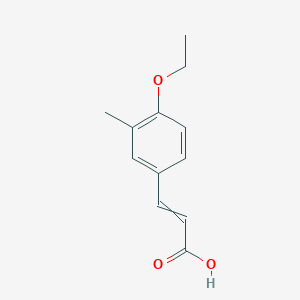
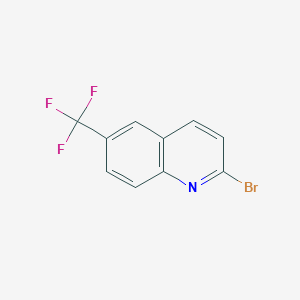
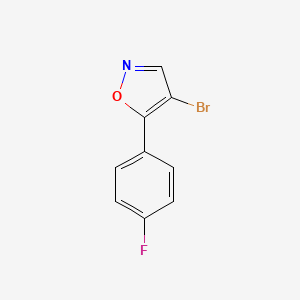
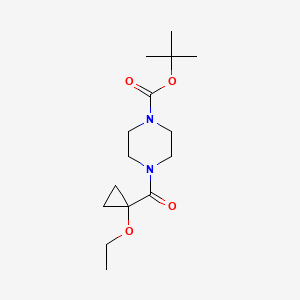
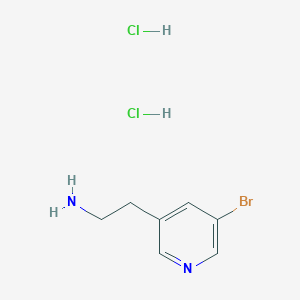
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
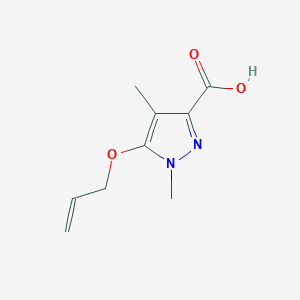
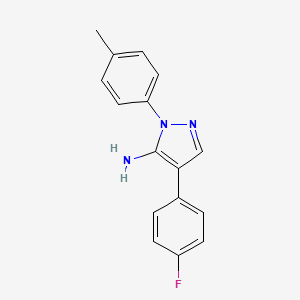
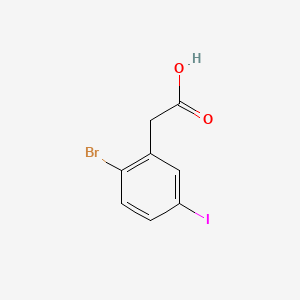
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)
